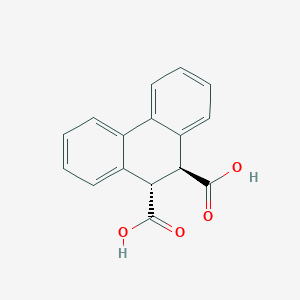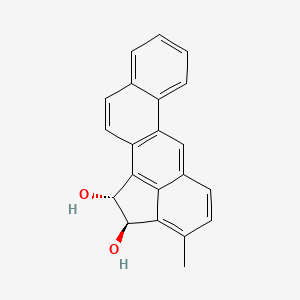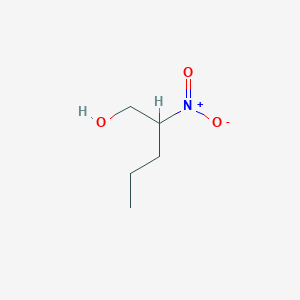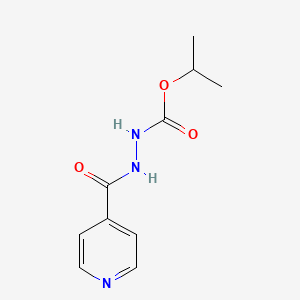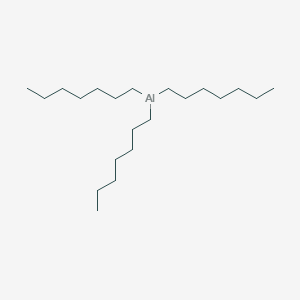
Triheptylalumane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triheptylalumane is an organoaluminium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of an aluminium atom bonded to three heptyl groups, making it a trialkylaluminium compound. Organoaluminium compounds like this compound are known for their reactivity and are often used as catalysts in organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Triheptylalumane can be synthesized through several methods. One common approach involves the reaction of aluminium trichloride with heptylmagnesium bromide in an ether solvent. The reaction proceeds as follows:
AlCl3+3C7H15MgBr→Al(C7H15)3+3MgBrCl
This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of this compound with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
Triheptylalumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminium oxide and heptane.
Reduction: Can be reduced to form aluminium hydride and heptane.
Substitution: Reacts with halogens to form heptyl halides and aluminium trihalides.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air at elevated temperatures.
Reduction: Requires a reducing agent such as lithium aluminium hydride.
Substitution: Halogenation reactions are performed using halogen gases or halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Aluminium oxide and heptane.
Reduction: Aluminium hydride and heptane.
Substitution: Heptyl halides and aluminium trihalides.
Aplicaciones Científicas De Investigación
Triheptylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccine formulations.
Industry: Utilized in the production of high-performance materials and as a catalyst in the petrochemical industry.
Mecanismo De Acción
The mechanism of action of Triheptylalumane involves its ability to form stable complexes with various substrates. The aluminium atom in this compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction facilitates various chemical reactions, including polymerization and catalysis. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Triethylaluminium: Another trialkylaluminium compound with similar reactivity but different alkyl groups.
Trimethylaluminium: Known for its use in organic synthesis and as a catalyst in polymerization reactions.
Triisobutylaluminium: Used in the production of high-performance materials and as a catalyst in industrial processes.
Uniqueness of Triheptylalumane
This compound is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain counterparts. These properties make it suitable for specific applications where longer alkyl chains are advantageous, such as in the production of certain polymers and materials.
Propiedades
Número CAS |
1188-93-8 |
|---|---|
Fórmula molecular |
C21H45Al |
Peso molecular |
324.6 g/mol |
Nombre IUPAC |
triheptylalumane |
InChI |
InChI=1S/3C7H15.Al/c3*1-3-5-7-6-4-2;/h3*1,3-7H2,2H3; |
Clave InChI |
FQMMZTDQJFUYSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC[Al](CCCCCCC)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


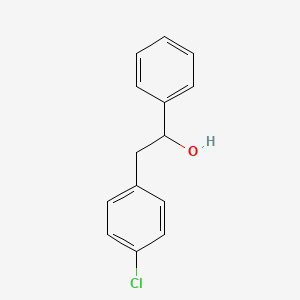
![[6-(N-ethylanilino)-2,3-dimethylhex-1-en-4-yn-3-yl] acetate](/img/structure/B14739739.png)
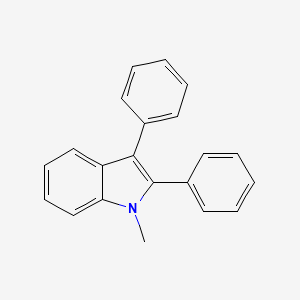

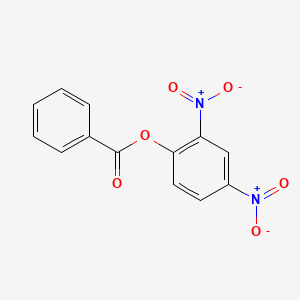
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
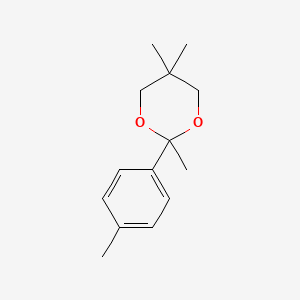
![10-Methyl-11h-benzo[a]carbazole-9-carbaldehyde](/img/structure/B14739800.png)
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)
